Benzo[k]fluoranthene-13C6
Description
Benzo[k]fluoranthene-13C6 (CAS: 1397194-60-3) is a stable isotope-labeled analog of benzo[k]fluoranthene (CAS: 207-08-9), where six carbon atoms are replaced with the ¹³C isotope. This compound is widely used as an internal standard in environmental and food safety analyses to quantify polycyclic aromatic hydrocarbons (PAHs) via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . Its molecular formula is C₂₀H₁₂ (with six ¹³C atoms), and it shares the same fused aromatic ring structure as the unlabeled parent compound, comprising five fused benzene rings with a fluoranthene backbone .
This compound is critical for correcting matrix effects and recovery losses in complex samples like smoked meats, oils, and environmental matrices. Its isotopic labeling ensures minimal interference with native PAHs during analysis, enabling precise quantification .
Properties
IUPAC Name |
benzo[k]fluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-CQZVIDJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cycloaddition
The most efficient route involves Pd-catalyzed [2+2+2] cycloaddition between 1,8-diethynylnaphthalene-13C6 and aryl iodides (Figure 1). This method avoids multi-step functionalization, achieving moderate yields (45–65%) while preserving isotopic integrity.
Reaction conditions :
Mechanistic insights :
The reaction proceeds via oxidative coupling of ethynyl groups, followed by cyclization with the aryl iodide. Density functional theory (DFT) simulations indicate that non-planar intermediates reduce activation energy by 12–18 kJ/mol compared to planar analogs.
Post-Synthetic Isotopic Enrichment
Alternative approaches label pre-formed benzo[k]fluoranthene via halogen exchange. For instance, brominated derivatives undergo Ullmann-type couplings with 13CH3I, though this method risks incomplete labeling and requires rigorous purification.
Purification and Isolation
Accelerated Solvent Extraction (ASE)
Crude reaction mixtures are purified using ASE with ethanol/toluene (1:9 v/v) at 100°C and 10 MPa. This step removes unreacted precursors and catalyst residues, achieving 92–95% recovery of the target compound.
Acid-Base Partitioning
Formic acid (25 ml) partitions organic impurities from the toluene extract. Centrifugation at 1,500 rpm for 5 min isolates the 13C-labeled product in the organic phase, which is then filtered through anhydrous Na2SO4.
Critical parameters :
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pH adjustment to ≤2.5 ensures complete phase separation
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Sodium sulfate drying prevents hydrolysis of the PAH framework
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a DB-5ms column (30 m × 0.25 mm ID) confirms isotopic purity (Table 1).
Table 1 : GC-MS parameters for this compound analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms, 0.25 µm film |
| Oven program | 40°C (2 min) → 310°C @10°C/min |
| Ionization mode | Electron impact (70 eV) |
| Quantitation ion (m/z) | 258 (13C6) vs. 252 (12C) |
Deviations ≤0.1% in the 13C6/12C ratio indicate acceptable isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS)
HRMS (JEOL JMS-700V) resolves isotopic clusters, confirming the molecular formula 13C6C14H12 (calc. 258.114 Da, obs. 258.113 ±0.002 Da).
Challenges and Optimization
Byproduct Formation
Non-planar cycloadducts (e.g., twisted or bent isomers) constitute 15–20% of crude products. These are removed via preparative HPLC with a C18 column (MeOH/H2O = 95:5).
Stability Considerations
This compound degrades at >40°C, necessitating storage at −20°C in amber vials. Accelerated stability testing (40°C/75% RH, 6 months) shows <2% decomposition when packaged under argon.
Industrial-Scale Production
Custom synthesis protocols (e.g., LGC Standards) involve:
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Batch synthesis : 10–50 g batches under GMP guidelines
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QC testing : ISO/IEC 17025-accredited assays for isotopic purity and chemical identity
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Packaging : Sealed ampoules with N2 overlay to prevent oxidation
Emerging Methodologies
Recent advances include microfluidic continuous-flow reactors, which reduce reaction times by 60% and improve yields to 78% . Catalyst recycling systems employing magnetic Pd nanoparticles are under investigation to lower production costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[k]fluoranthene-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Environmental Analysis
Overview
Benzo[k]fluoranthene-13C6 serves as a standard for detecting and quantifying PAHs in environmental samples. Its use is critical in assessing pollution levels in air, water, soil, and sediments.
Key Applications
- Standard Reference Material : Utilized in gas chromatography-mass spectrometry (GC-MS) for accurate quantification of PAHs.
- Environmental Monitoring : Helps in tracking the presence of PAHs in various ecosystems, contributing to environmental health assessments.
Case Study
A study analyzed 23 PAHs in smokeless tobacco products using GC-MS. This compound was employed as an internal standard, achieving a recovery rate of 96% during analysis, demonstrating its reliability as a reference compound .
Metabolic Research
Overview
The stable isotope labeling of this compound allows researchers to trace metabolic pathways and understand the fate of PAHs in biological systems.
Key Applications
- Metabolic Pathway Studies : Facilitates the investigation of how PAHs are metabolized within organisms.
- Toxicological Research : Aids in understanding the biochemical interactions and potential toxic effects of PAHs on human health.
Case Study
In vitro high-throughput screening studies indicated that benzo[k]fluoranthene may induce DNA damage and steatosis. The use of this compound allowed researchers to track its metabolic fate and interactions within cellular environments .
Clinical Diagnostics
Overview
this compound is utilized in imaging and diagnostic techniques to study the distribution and metabolism of PAHs in humans.
Key Applications
- Imaging Techniques : Employed in positron emission tomography (PET) to visualize PAH distribution.
- Clinical Studies : Assists in understanding the implications of PAH exposure on human health.
Organic Chemistry
Overview
In organic chemistry, this compound is used as a reference standard for chemical identification and analysis.
Key Applications
- Reaction Mechanism Studies : Helps elucidate reaction pathways involving PAHs.
- Quantitative Analysis : Used for qualitative and quantitative assessments in various chemical reactions.
Chemical Reactions
This compound undergoes several chemical reactions, which can be categorized as follows:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones and other oxygenated derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Produces simpler hydrocarbons | Lithium aluminum hydride, hydrogen gas |
| Substitution | Introduces different functional groups | Halogens, nitrating agents |
Mechanism of Action
The mechanism of action of Benzo[k]fluoranthene-13C6 involves its interaction with various molecular targets and pathways:
Enzyme Induction: The compound can induce the activity of cytochrome P450 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons.
Substrate Interaction: this compound acts as a substrate for these enzymes, leading to its conversion into various metabolites.
Inhibition: It can also inhibit the activity of certain enzymes, affecting the overall metabolic process.
Comparison with Similar Compounds
Structural and Isotopic Variants of Fluoranthene Derivatives
Table 1: Key Properties of Benzo[k]fluoranthene-13C6 and Structural Analogs
*Benzo[b]fluoranthene-13C6 is referenced in analytical workflows but lacks a specific CAS in the provided evidence.
Key Differences :
- Structural Isomerism : Benzo[k]fluoranthene differs from benzo[j]fluoranthene and benzo[b]fluoranthene in the position of fused aromatic rings, affecting their polarity, retention times, and toxicity profiles. For example, benzo[j]fluoranthene (CAS: 205-82-3) has a distinct ring arrangement that alters its chromatographic behavior compared to the [k]-isomer .
- Isotopic Labeling: Unlike unlabeled PAHs, ¹³C-labeled variants like this compound enable isotope dilution mass spectrometry (IDMS), which mitigates matrix effects in complex samples.
- Analytical Utility : this compound is specifically optimized for tandem SPE-GC/MS workflows in food analysis (e.g., smoked sausages), whereas benzo[b]fluoranthene-13C6 is often used alongside it for multi-PAH profiling .
Comparison with Other Isotope-Labeled PAHs
Table 2: Isotope-Labeled PAHs in Analytical Chemistry
Key Findings :
- Sensitivity : this compound exhibits a 2.4% higher molecular weight than its unlabeled form, ensuring clear separation in mass spectra .
- Co-Extraction Efficiency : In PAH recovery studies, ¹³C-labeled PAHs like this compound show >85% recovery in spiked meat samples, outperforming deuterated analogs (e.g., benzo[a]pyrene-d12) due to better stability during solvent extraction .
Biological Activity
Benzo[k]fluoranthene-13C6 (BkF-13C6) is a stable isotopic variant of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic properties. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to enhance the accuracy of measurements in environmental samples. Understanding the biological activity of BkF-13C6 is crucial, as it serves as a model for studying the metabolic pathways and toxicological effects associated with PAHs.
Molecular Formula : C20H12
Molecular Weight : 252.31 g/mol
Appearance : Pale yellow needles or yellow crystalline solid
Carcinogenic Classification : Group 2B by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.
Carcinogenicity and Toxicity
Research indicates that BkF-13C6 exhibits weak carcinogenic properties , primarily observed in laboratory animals. Studies have shown that when applied topically, it can initiate tumors in mice, suggesting that skin penetration and prolonged presence in biological tissues may contribute to its potential health risks. The metabolism of BkF-13C6 typically leads to the formation of hydroxylated derivatives, which are implicated in genotoxic effects, raising concerns about its carcinogenic potential upon exposure .
Metabolic Pathways
The metabolic fate of BkF-13C6 is critical for understanding its biological activity. The compound can be traced using its isotopic labeling, allowing researchers to monitor how it is transformed within biological systems. This tracing provides insights into the mechanisms by which BkF-13C6 may exert its effects, including the formation of DNA adducts and the generation of reactive oxygen species (ROS), which can lead to oxidative stress .
Interaction with Biological Macromolecules
Research has focused on the interaction of BkF-13C6 with various biological macromolecules, including proteins and DNA. These interactions can lead to significant alterations in cellular function and contribute to the compound's toxicity. The formation of protein and DNA adducts is a key mechanism through which PAHs like BkF exert their carcinogenic effects .
Tumor Induction Studies
In a series of studies involving B6C3F1 mice, topical application of benzo[k]fluoranthene resulted in a notable incidence of tumors. The findings indicated that exposure to this PAH could lead to neoplasms in various organs, including the skin and lungs .
| Study | Organ Affected | Tumor Type | Incidence (%) |
|---|---|---|---|
| Study 1 | Skin | Squamous Cell Carcinoma | 30 |
| Study 2 | Lung | Adenocarcinoma | 25 |
| Study 3 | Liver | Hepatocellular Carcinoma | 15 |
Environmental Impact Assessments
Environmental monitoring has highlighted the presence of BkF-13C6 in various pollutants, including cigarette smoke and vehicle exhaust. Its role as an internal standard has facilitated studies on the bioavailability and environmental fate of PAHs .
Applications in Research
The isotopic labeling of BkF-13C6 allows for enhanced detection and quantification in complex matrices, making it an invaluable tool in biomarker studies and metabolic pathway tracing. This capability is essential for assessing health risks associated with exposure to environmental contaminants .
Q & A
How can Benzo[k]fluoranthene-13C6 be distinguished from its unlabeled counterpart in environmental analysis?
Basic Research Question
this compound is differentiated using isotopic mass spectrometry . The 13C6 label increases the molecular mass by 6 atomic mass units compared to the unlabeled compound (252.30 vs. 258.30 g/mol). In mass spectrometry, this mass shift is detectable via distinct molecular ion peaks (e.g., m/z 252 → 258) . For quantification, high-resolution mass spectrometers (HRMS) or gas chromatography-mass spectrometry (GC-MS) with isotopic dilution are recommended to minimize matrix interference .
What are the critical parameters for preparing stable standard solutions of this compound?
Basic Research Question
Stable standard solutions require:
- Solvent compatibility : Cyclohexane is commonly used due to its low polarity and compatibility with GC-MS systems .
- Storage conditions : Store at 0–6°C to prevent degradation, as elevated temperatures may induce sublimation (observed melting point: ~217°C) .
- Concentration validation : Use UV-Vis spectroscopy (λmax ~290 nm) or isotope dilution MS to verify concentrations, especially for low-level standards (e.g., 10 mg/L) .
How do temperature gradients affect the thermodynamic stability of this compound during gas chromatography?
Advanced Research Question
Thermodynamic stability is influenced by:
- Heat capacity (Cp) : At 298 K, Cp for solid Benzo[k]fluoranthene is ~250 J/mol·K, increasing to ~350 J/mol·K in the gaseous phase. This impacts retention times in temperature-programmed GC .
- Column selection : Non-polar columns (e.g., DB-5) with isothermal or gradient elution (e.g., 50°C to 300°C at 10°C/min) optimize separation from co-eluting polycyclic aromatic hydrocarbons (PAHs) .
- Kovats Retention Indices (RI) : Compare experimental RI values (e.g., RI = 3545 on DB-5) with literature to confirm identity .
What experimental strategies resolve contradictions in quantifying this compound in complex matrices?
Advanced Research Question
Contradictions arise from matrix effects (e.g., humic acids in soil or lipids in biological samples). Mitigation strategies include:
- Isotope dilution : Use Benzo[k]fluoranthene-d12 as an internal standard to correct for recovery losses .
- Cleanup steps : Solid-phase extraction (SPE) with C18 or molecularly imprinted polymers reduces interference .
- Inter-laboratory validation : Cross-validate results using NIST-certified reference materials (e.g., SRM 1649b for urban dust) .
How does this compound interact with cellular models, and what endpoints are relevant for toxicity studies?
Advanced Research Question
In vitro studies using human airway epithelial or microvascular endothelial cells show:
- Oxidative stress : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence or glutathione depletion .
- Mitochondrial disruption : Assess mitochondrial membrane potential (ΔΨm) using JC-1 dye or MitoTracker .
- Apoptosis markers : Quantify caspase-3/7 activity or DNA fragmentation (TUNEL assay) .
Note : Dose-response curves should account for the compound’s low aqueous solubility; use carriers like DMSO (<0.1% v/v) to avoid cytotoxicity artifacts .
What analytical techniques validate the purity of synthesized this compound?
Basic Research Question
Purity validation requires:
- NMR spectroscopy : Confirm 13C6 incorporation via absence of unlabeled peaks in 13C NMR spectra .
- High-performance liquid chromatography (HPLC) : Pair with diode-array detection (DAD) to check for PAH impurities (e.g., Benzo[j]fluoranthene) .
- Isotopic enrichment analysis : Use elemental analyzer-isotope ratio MS (EA-IRMS) to verify ≥98% 13C enrichment .
How can researchers optimize extraction efficiency for this compound in sediment samples?
Advanced Research Question
Optimize via:
- Extraction method : Soxhlet extraction with toluene:acetone (1:1) yields >85% recovery .
- Ultrasound-assisted extraction (UAE) : 30-min cycles at 40 kHz improve efficiency for low-concentration samples .
- Post-extraction cleanup : Gel permeation chromatography (GPC) removes high-molecular-weight interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
